molecular formula C9H6F2N4O3S B13139060 2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid CAS No. 60379-39-7

2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid

Cat. No.: B13139060
CAS No.: 60379-39-7
M. Wt: 288.23 g/mol
InChI Key: GIHJOOSCQVEDGA-UHFFFAOYSA-N
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Description

2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid is a sulfonic acid derivative featuring a 1,3,5-triazine core substituted with two fluorine atoms at the 4- and 6-positions. The triazine ring is linked via an amino group to the ortho position of a benzene ring bearing a sulfonic acid group at the para position (position 1). This structure confers unique electronic and steric properties, making it relevant in applications such as organic synthesis, agrochemicals, and pharmaceuticals. Fluorine atoms enhance the compound’s stability and reactivity due to their electronegativity, while the sulfonic acid group improves solubility in polar solvents .

Properties

CAS No.

60379-39-7

Molecular Formula

C9H6F2N4O3S

Molecular Weight

288.23 g/mol

IUPAC Name

2-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid

InChI

InChI=1S/C9H6F2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15)

InChI Key

GIHJOOSCQVEDGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)F)F)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Conventional Synthesis via Nucleophilic Substitution

Methodology:
The most traditional approach involves nucleophilic substitution reactions where a suitable precursor, such as 4,6-difluoro-1,3,5-triazine, reacts with a sulfonic acid derivative under controlled conditions. This process typically proceeds via the following steps:

  • Preparation of the Triazine Intermediate:
    Starting with 4,6-difluoro-1,3,5-triazine, it undergoes nucleophilic attack by an amino group, forming the amino-triazine derivative.

  • Coupling with Benzene Sulfonic Acid:
    The amino-triazine intermediate reacts with benzenesulfonic acid or its derivatives, often facilitated by activating agents or catalysts, to form the target compound.

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 80–120°C
  • Catalysts: Sometimes, bases like potassium carbonate are employed to facilitate nucleophilic substitution

Limitations:

  • Longer reaction times
  • Moderate yields (~60-70%)
  • Environmental concerns due to solvent use

One-Pot Synthesis via Direct Coupling

Recent advancements favor one-pot synthesis methods, which streamline the process by combining multiple steps into a single reaction vessel, reducing waste and operational complexity.

Procedure:

  • Step 1: Synthesis of 4,6-difluoro-1,3,5-triazine from cyanuric chloride, benzene, and appropriate catalysts.
  • Step 2: Direct addition of benzenesulfonic acid derivatives and amino sources, followed by heating to induce coupling.

Key Features:

  • Eliminates intermediate purification steps
  • Uses fewer solvents and reagents
  • Achieves higher yields (~80%) and cleaner reaction profiles

Data Table 1: Comparative Summary of Synthesis Methods

Method Reaction Type Yield (%) Reaction Time Environmental Impact Notes
Conventional Nucleophilic Substitution Multi-step 60-70 12-24 hrs Moderate Requires purification of intermediates
One-Pot Coupling Single-step 80+ 8-12 hrs Low Suitable for scale-up

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics, offering significant reductions in reaction times.

Advantages:

  • Reaction times reduced to 1-3 hours
  • Improved yields (~85%)
  • Reduced solvent and energy consumption

Procedure:

  • Combine precursors in a suitable solvent (e.g., DMSO)
  • Subject to microwave irradiation at optimized power and temperature
  • Post-reaction purification yields the target compound

Industrial-Scale Synthesis

Patented Methods:
According to a patent (CN106432114A), a one-pot alkylation approach is employed, where cyanuric chloride reacts with benzene in the presence of catalysts like aluminum chloride to form 2-chloro-4,6-diphenyl-1,3,5-triazine, which then undergoes direct alkylation with resorcinol or sulfonic acid derivatives. This method emphasizes:

Table 2: Industrial Synthesis Parameters

Parameter Description Reference
Catalyst Aluminum chloride
Reaction Medium Organic solvents
Yield >90%
Environmental Impact Low waste

Notes on Reaction Mechanisms and Conditions

  • The key step involves nucleophilic attack of amino groups on the electrophilic difluorinated triazine ring, facilitated by electron-withdrawing fluorine substituents that activate the ring.
  • The sulfonic acid group is introduced either via direct sulfonation of the benzene ring or through coupling with sulfonic acid derivatives.
  • Reaction parameters such as temperature, solvent polarity, and catalyst presence are critical for optimizing yield and purity.

Summary and Recommendations

Aspect Details
Most efficient method One-pot synthesis combining triazine formation and coupling
Environmental considerations Use of greener solvents, reduction of catalyst and waste
Industrial applicability Continuous flow reactors, microwave-assisted synthesis

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

The compound's unique structure allows it to be utilized in various scientific domains:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds due to its reactive functional groups.

Biology

  • Antiviral and Antimicrobial Studies : Research indicates potential biological activities that could lead to the development of new antiviral and antimicrobial agents. The fluorine atoms enhance the compound's reactivity with biological targets .

Medicine

  • Therapeutic Applications : Ongoing studies are investigating its efficacy in treating various diseases, particularly in cancer therapy. For instance, compounds derived from this triazine structure have shown promising results against cancer cell lines such as HCT-116 and MCF-7 .

Industrial Uses

  • Dyes and Chemical Production : The compound is used in the manufacturing of dyes and other industrial chemicals due to its stability and reactivity.

Case Study 1: Anticancer Activity

A study investigated derivatives of 2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid for their anticancer properties. The derivatives exhibited significant cytotoxicity against several cancer cell lines (IC50 values <100 μM). Mechanistic studies revealed that these compounds induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of sulfonamide derivatives related to this compound. These studies demonstrated that certain derivatives could effectively inhibit enzymes like α-glucosidase and acetylcholinesterase, suggesting potential applications in diabetes management and neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

a. Chlorinated Analogues
  • Sodium 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate (CAS 4156-21-2) Structure: Chlorine replaces fluorine at the 4- and 6-positions of the triazine ring. The sulfonic acid group is at the para position of the benzene ring. Properties: Chlorine’s lower electronegativity compared to fluorine increases susceptibility to nucleophilic substitution, making this compound reactive in cross-coupling reactions. It is widely used as a reactive dye intermediate . Molecular Weight: 343.12 g/mol (sodium salt) vs. ~318.25 g/mol (hypothetical free acid form of the difluoro compound) .
b. Morpholino/Piperidino Derivatives
  • N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives Structure: Morpholine or piperidine groups replace fluorine atoms on the triazine ring. Properties: Bulky substituents reduce reactivity but enhance solubility in organic solvents. These derivatives are used in peptide synthesis and as enzyme inhibitors .
c. Ethoxy/Methoxy Analogues
  • Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Structure: Methoxy and methyl groups on the triazine. Properties: Lower electronegativity of methoxy groups reduces stability but improves biodegradability. Used as herbicides (e.g., metsulfuron-methyl) .

Positional Isomerism on the Benzene Ring

a. Ortho-Substituted Sulfonic Acid (Target Compound)
b. Para-Substituted Sulfonic Acid
  • Sodium 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate Structure: Both substituents are at the para position. Properties: Reduced steric hindrance improves binding to proteins, making it suitable for pharmaceutical applications .

Counterion Variations

  • Free Sulfonic Acid vs. Sodium Salt
    • The sodium salt form (e.g., CAS 4156-21-2) enhances water solubility, while the free acid form may exhibit better lipid membrane penetration .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Triazine Substituents Benzene Substituents Molecular Formula (Free Acid) Molecular Weight (g/mol) Key Applications
2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid 4,6-F₂ 1-SO₃H, 2-NH-triazinyl C₉H₆F₂N₄O₃S ~318.25 Pharmaceutical intermediates
Sodium 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate 4,6-Cl₂ 1-SO₃Na, 4-NH-triazinyl C₉H₅Cl₂N₄NaO₃S 343.12 Reactive dyes
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 4,6-Morpholine Variable Variable ~400–500 Peptide synthesis

Table 2: Reactivity and Stability

Compound Triazine Reactivity Hydrolytic Stability Electrophilicity
Difluoro-triazinyl derivative Moderate High (F stabilizes) High
Dichloro-triazinyl derivative High Moderate Very high
Dimorpholino-triazinyl derivative Low High Low

Biological Activity

2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid, with CAS number 60379-39-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C9H6F2N4O3SC_9H_6F_2N_4O_3S with a molecular weight of 288.23 g/mol. Key physical properties include:

  • Molecular Weight : 288.23100
  • Exact Mass : 288.01300
  • Polar Surface Area (PSA) : 116.68 Ų
  • LogP : 1.64280
PropertyValue
Molecular FormulaC₉H₆F₂N₄O₃S
Molecular Weight288.23100
Exact Mass288.01300
PSA116.68 Ų
LogP1.64280

Antimicrobial Activity

Research indicates that compounds similar to 2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of sulfonic acids can possess bactericidal activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Cytotoxicity and Antiproliferative Effects

The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds with similar triazine moieties have shown promising antiproliferative activity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as fluorine enhances the biological activity of triazine derivatives. The difluorination at positions 4 and 6 of the triazine ring appears to be crucial for increasing the potency against various biological targets .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various sulfonamide derivatives, a compound structurally related to our target exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted that modifications at the phenyl ring significantly influenced the compound's efficacy .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of sulfonamides containing triazine rings demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 62.5 μM, indicating strong bactericidal activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between triazine derivatives and sulfonic acid precursors. Key steps include:

  • Using aprotic solvents like THF to stabilize intermediates (as demonstrated in triazine sulfenic acid synthesis) .
  • Optimizing stoichiometry and temperature to minimize side reactions (e.g., over-fluorination or hydrolysis).
  • Purification via recrystallization or column chromatography, guided by spectroscopic validation (e.g., 1H^{1}\text{H} NMR, IR) .

Q. How should researchers characterize its structural and electronic properties?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • IR Spectroscopy : Identify functional groups (e.g., sulfonic acid -SO3_3H stretch at ~1030 cm1^{-1}) .
  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 13C^{13}\text{C} NMR to resolve triazine ring geometry .
  • UV-Vis Spectroscopy : Determine ionization constants (pKa) via pH-dependent absorbance changes, as shown for related sulfenic acids (e.g., pKa = 5.86 ± 0.02) .

Q. What safety considerations are critical during handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to potential irritancy of sulfonic acid derivatives.
  • Follow protocols for fluorinated compounds, including fume hood use and waste disposal per institutional guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, TD-DFT) predict reactivity and electronic behavior?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model ground-state geometry and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Validate with experimental NMR/UV data .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate theoretical and observed transitions, addressing discrepancies via solvent-effect corrections .

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodological Answer :

  • Cross-validate NMR chemical shifts with MNDO-PM3 or other semi-empirical methods to refine computational parameters .
  • Perform sensitivity analyses (e.g., varying solvent models in DFT) to identify sources of error .

Q. How can fluorine substituents influence biological interactions or material stability?

  • Methodological Answer :

  • Lipophilicity Studies : Measure logP values to assess fluorination’s impact on membrane permeability, leveraging findings from fluorinated benzoic acid analogs .
  • Kinetic Stability Assays : Compare hydrolysis rates of difluoro-triazine derivatives vs. non-fluorinated analogs under physiological conditions .

Experimental Design & Data Analysis

Q. How to design a study to determine the acid dissociation constant (pKa)?

  • Methodological Answer :

  • Use UV-Vis titration (e.g., 200–400 nm range) in buffered solutions (pH 2–8).
  • Apply the Henderson-Hasselbalch equation to absorbance vs. pH data, as validated for sulfenic acids .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :

  • Employ multivariate regression or machine learning models (e.g., Random Forests) to correlate substituent effects (e.g., fluorine position) with reactivity/biological activity .

Tables for Key Data

Property Method Example Value Reference
pKaUV-Vis titration~5.86 (analogous compound)
19F^{19}\text{F} NMR shift470 MHz NMRδ -120 to -130 ppm
LogP (predicted)DFT/QSAR modeling1.2–1.5

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